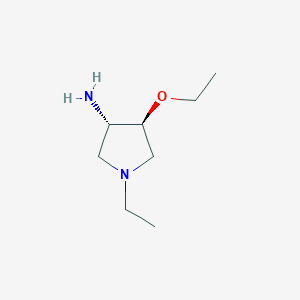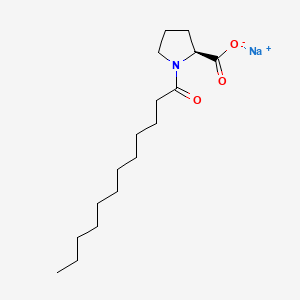
1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Overview
Description
1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid, also known as Mepivacaine, is a local anesthetic drug used for pain management during surgery, dental procedures, and childbirth. Mepivacaine is a member of the amino amide class of local anesthetics, which are widely used in medical practice due to their effectiveness and low toxicity.
Scientific Research Applications
Hydrogen Bonding and Crystal Structure
- Hydrogen Bonding Analysis : 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids, closely related to the chemical , demonstrate interesting hydrogen bonding behavior. Notably, 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid forms a unique 8-membered chelate ring through strong intramolecular hydrogen bonding, as revealed through 1H NMR spectroscopy and X-ray crystallography. Such characteristics could be significant in understanding the molecular structure and reactivity of 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).
Electrochemical Studies
- Electrochemical Characteristics : Derivatives of closely related compounds have been subject to detailed electrochemical analysis. For instance, 5-methoxycarbonoyl-1-methyl-2-thio-1,2-dihydropyridine and its analogs have been studied via recent electrochemical methods, with findings indicating that pH variations and electrolyte modifications significantly influence electrochemical currents (Lejeune, Vandenbalck, Patriarche, & Lapière, 1981).
X-ray Powder Diffraction Data
- Structural Characterization : X-ray powder diffraction has been employed to determine the crystal structure of closely related compounds. Such data are crucial for comprehending the crystallography of 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid and its derivatives, which could be pivotal for the compound's application in various fields, such as material science and pharmaceuticals (Wang, Suo, Zhang, Hou, & Li, 2017).
Synthesis Routes and Application in Drug Development
- Efficient Synthesis Routes : A potential anti-asthmatic agent, 6,7-Diethoxy-1-[1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridin-4-yl]naphthalene-2,3-dimethanol, demonstrates the importance of efficiently synthesizing the 1-(2-methoxyethyl)-2-pyridone moiety. The compound, a phosphodiesterase 4 inhibitor, necessitated the development of an efficient synthetic route, highlighting the significance of chemical synthesis methods for drug development (Sugahara, Moritani, Kuroda, Kondo, Shimadzu, & Ukita, 2000).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 2’-o-(2-methoxyethyl) nucleosides, interact with enzymes in the nucleotide salvage pathway, including deoxycytidine kinase (dck) and thymidine kinase (tk1) .
Mode of Action
It’s worth noting that 2’-o-(2-methoxyethyl) nucleosides displayed poor reactivity towards dck and tk1
Biochemical Pathways
Similar compounds, such as 2’-o-(2-methoxyethyl) nucleosides, are known to be involved in the regulation of gene expression .
Result of Action
Similar compounds, such as 2’-o-(2-methoxyethyl) nucleosides, are known to regulate gene expression .
properties
IUPAC Name |
1-(2-methoxyethyl)-2-oxopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-5-4-10-3-2-7(9(12)13)6-8(10)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDGZMIGYXAKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC(=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419016.png)

![N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419019.png)



![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine](/img/structure/B1419023.png)




